3-Ethoxy-1,2-oxazole-5-carboxylic acid
Overview
Description
3-Ethoxy-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Target of Action
Isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazoles generally interact with their targets based on their chemical diversity . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Biochemical Pathways
Isoxazoles are known to interact with various biochemical pathways due to their diverse chemical structures .
Result of Action
Isoxazoles are known to exhibit various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial effects .
Biochemical Analysis
Biochemical Properties
It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions
Cellular Effects
It is important to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It would be interesting to investigate how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It would be interesting to investigate any effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1,2-oxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes recent advancements have focused on developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for this compound often involve the use of resin-supported carboxylic acids reacted with propargyl bromide in the presence of lithium t-butoxide and DMSO as the solvent. This method allows for the efficient synthesis of the compound with high yields .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions, particularly at the 3 and 5 positions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various bases and acids. The conditions for these reactions vary, with some requiring heating and others proceeding at room temperature .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached, depending on the reagents and conditions used .
Scientific Research Applications
3-Ethoxy-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are being explored for their potential as therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Ethoxy-1,2-oxazole-5-carboxylic acid include:
- 3-Methoxyisoxazole-5-carboxylic acid
- 3-(4-Bromophenyl)isoxazole-5-carboxylic acid
- 3-(4-Chlorophenyl)isoxazole-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique ethoxy group at the 3-position. This functional group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-ethoxy-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-2-10-5-3-4(6(8)9)11-7-5/h3H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZQNHZWOVCSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NOC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135080-29-4 | |
Record name | 3-ethoxy-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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